Furo[3,4-c]pyridin-3(1H)-one

Physicochemical characterization Regioisomer differentiation Thermal stability

Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3), also designated 6-azaphthalide or 1H-furo[3,4-c]pyridin-3-one, is the unsubstituted parent heterocycle of the furo[3,4-c]pyridine-3-one family. It possesses a fused furan–pyridine bicyclic system with a lactone carbonyl at position 3, molecular formula C₇H₅NO₂, molecular weight 135.12 g/mol, computed XLogP3 of 0.3, topological polar surface area of 39.2 Ų, and zero hydrogen bond donors.

Molecular Formula C7H5NO2
Molecular Weight 135.122
CAS No. 5657-52-3
Cat. No. B2530738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,4-c]pyridin-3(1H)-one
CAS5657-52-3
Molecular FormulaC7H5NO2
Molecular Weight135.122
Structural Identifiers
SMILESC1C2=C(C=NC=C2)C(=O)O1
InChIInChI=1S/C7H5NO2/c9-7-6-3-8-2-1-5(6)4-10-7/h1-3H,4H2
InChIKeyQAUIZSWZXQFEJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3): Core Scaffold Identity, Physicochemical Profile, and Procurement Relevance


Furo[3,4-c]pyridin-3(1H)-one (CAS 5657-52-3), also designated 6-azaphthalide or 1H-furo[3,4-c]pyridin-3-one, is the unsubstituted parent heterocycle of the furo[3,4-c]pyridine-3-one family [1]. It possesses a fused furan–pyridine bicyclic system with a lactone carbonyl at position 3, molecular formula C₇H₅NO₂, molecular weight 135.12 g/mol, computed XLogP3 of 0.3, topological polar surface area of 39.2 Ų, and zero hydrogen bond donors [1]. Computed physicochemical properties include a boiling point of 423.4 °C at 760 mmHg, density of 1.184 g/cm³, and flash point of 209.9 °C . The compound is commercially supplied at 95–97% purity with batch-specific QC documentation including NMR, HPLC, and GC .

Why Furo[3,4-c]pyridin-3(1H)-one Cannot Be Replaced by the [3,4-b] Regioisomer or C1-Substituted Analogs in Research and Industrial Applications


The furopyridinone scaffold exists in two primary regioisomeric forms—[3,4-c] (6-azaphthalide, CAS 5657-52-3) and [3,4-b] (4-azaphthalide, CAS 5657-51-2)—that are constitutional isomers sharing identical molecular formula (C₇H₅NO₂) and molecular weight (135.12) but differ fundamentally in nitrogen position within the pyridine ring [1]. This regioisomerism produces large differences in physicochemical properties: the [3,4-c] isomer exhibits a computed boiling point of 423.4 °C, density of 1.184 g/cm³, and flash point of 209.9 °C, whereas the [3,4-b] isomer melts at 141–145 °C (solid at ambient temperature), boils at 330.9 °C, and has a higher density of 1.36–1.40 g/cm³ . Beyond bulk properties, the [3,4-c] scaffold uniquely provides the core structure for 5-pyridoxolactone (an endogenous vitamin B6 metabolite) [2], serves as the progenitor scaffold for site-selective 20S proteasome inhibitors developed from nor-cerpegin derivatives [3], and participates in Pummerer–Diels–Alder cascades that are inaccessible to the [3,4-b] isomer [4]. These functional distinctions mean that regioisomer interchange or substitution with C1-gem-dimethyl analogs (e.g., nor-cerpegin) would alter reaction trajectories, biological target engagement, and physical handling requirements.

Quantitative Differentiation Evidence for Furo[3,4-c]pyridin-3(1H)-one Against Closest Analogs and Regioisomers


Boiling Point and Physical State Differentiate the [3,4-c] Regioisomer from [3,4-b] for Distillation-Based Purification and High-Temperature Reaction Compatibility

The [3,4-c] regioisomer (6-azaphthalide) exhibits a computed boiling point 92.5 °C higher than its [3,4-b] counterpart (4-azaphthalide, CAS 5657-51-2) and lacks a defined melting point, indicating a liquid or low-melting semi-solid physical state at ambient temperature, in contrast to the [3,4-b] isomer which is a crystalline solid with melting point 142–144 °C . Density also differs substantially (1.184 vs. 1.36–1.40 g/cm³), as does flash point (209.9 °C vs. 153.9 °C) .

Physicochemical characterization Regioisomer differentiation Thermal stability

Unsubstituted C1 and C4 Positions Enable Divergent Derivatization Pathways Relative to Gem-Dimethyl Nor-Cerpegin Analogs

Furo[3,4-c]pyridin-3(1H)-one bears no substituents at C1 or C4, in contrast to nor-cerpegin (1,1-dimethyl furo[3,4-c]pyridine-3-one), which carries a gem-dimethyl group at C1 that blocks enolate/alkylation chemistry at this position [1]. The parent scaffold's free C1 position permits introduction of alkoxy, aryl, or heteroaryl substituents via palladium-catalyzed carbonylative tethering (yielding 1-alkoxy-1H-furo[3,4-c]pyridine-3-ones in moderate to good yields) [2], while the unsubstituted C4 position allows halogenation or amination to generate 4-halo- or 4-amino derivatives [3].

Scaffold diversification Structure–activity relationships Synthetic intermediate

The Furo[3,4-c]pyridin-3(1H)-one Scaffold Is the Biologically Relevant Core of the Endogenous Vitamin B6 Metabolite 5-Pyridoxolactone, Absent in [3,4-b] Regioisomer Chemistry

5-Pyridoxolactone (7-hydroxy-6-methylfuro[3,4-c]pyridin-3(1H)-one, CAS 4543-56-0) is a defined endogenous metabolite of vitamin B6 (pyridoxine) whose core structure is exclusively the furo[3,4-c]pyridin-3(1H)-one scaffold [1][2]. The [3,4-b] regioisomer (4-azaphthalide) has no known role in mammalian pyridoxine metabolism. Furthermore, the furo[3,4-c]pyridine scaffold is explicitly claimed as a key intermediate in patent-protected multistage processes for manufacturing vitamin B6 (pyridoxine), wherein 4,7-disubstituted 6-methyl-1,3-dihydrofuro[3,4-c]pyridines are reduced to pyridoxine derivatives [3].

Vitamin B6 metabolism Endogenous metabolite scaffold Pyridoxine derivative synthesis

Furo[3,4-c]pyridine-3-one Derivatives Achieve Site-Specific Constitutive Proteasome PA Inhibition (IC50 600 nM) with Immunoproteasome Sparing, Contrasting with Thieno[2,3-d]pyrimidine-4-one Non-Selective T-L Inhibition

Derivatives built on the furo[3,4-c]pyridine-3-one scaffold (specifically nor-cerpegin analogs) achieve site-specific inhibition of the PA (β1c) proteolytic site of the constitutive 20S proteasome. Compound 10 (C1-dimethyl, C4-benzylamino furo[3,4-c]pyridine-3-one) exhibited IC50(cPA) = 600 nM with no detectable inhibition of the corresponding immunoproteasome PA site (iPA), demonstrating isoform selectivity [1]. In contrast, a comparator scaffold thieno[2,3-d]pyrimidine-4-one (compound 40) inhibited the T-L site non-selectively across both constitutive and immuno-isoforms (IC50(cT-L) = 9.9 μM; IC50(iT-L) = 6.7 μM) [1].

Proteasome inhibition Site selectivity Immunoproteasome sparing

Exclusive Participation of Furo[3,4-c]pyridine in Pummerer–Diels–Alder Cascade Reactions Enables One-Pot Synthesis of Heterocyclic Lignan Analogues Not Accessible from [3,4-b] Regioisomer

The furo[3,4-c]pyridine ring system functions as a transient reactive intermediate in sequential Pummerer–Diels–Alder cascades, where an α-thio-substituted furo[3,4-c]pyridine generated in situ undergoes [4+2] cycloaddition with added dienophiles to afford isoquinoline derivatives that serve as heterocyclic analogues of 1-arylnaphthalene lignans [1]. This entire sequence can be executed in one pot with heptafluorobutyric anhydride as the triggering agent in toluene containing catalytic p-toluenesulfonic acid [1]. The [3,4-b] regioisomer cannot serve as a substrate for this Pummerer–Diels–Alder manifold because the requisite o-acyl sulfoxide precursor geometry is specific to the [3,4-c] fusion pattern [1].

Cycloaddition chemistry Pummerer reaction Heterocyclic lignan synthesis

Commercial Purity Specifications (95–97%) with Batch-Specific Multimethod QC (NMR, HPLC, GC) Provide Traceable Identity Assurance Relative to Alternative Vendor Sources

Furo[3,4-c]pyridin-3(1H)-one is commercially supplied at minimum purity specifications of 95% (AKSci) and 97% (Bidepharm) , with the latter providing batch-specific quality control data packages including NMR, HPLC, and GC analyses. The closely related [3,4-b] regioisomer (CAS 5657-51-2) is also available at 95–98% purity with similar QC documentation , meaning that purity alone does not differentiate the two regioisomers—rather, the differentiation lies in the necessity to verify regioisomeric identity, which can be confirmed by the distinct NMR spectral signatures and GC retention times documented in the supplied batch QC.

Quality control Batch traceability Procurement specification

Recommended Application Scenarios for Furo[3,4-c]pyridin-3(1H)-one Based on Quantitatively Established Differentiators


Pyridoxine (Vitamin B6) Derivative Synthesis and Impurity Reference Standard Preparation

This compound is the core scaffold of 5-pyridoxolactone, the endogenous vitamin B6 metabolite. As demonstrated by patent EP1398316/US20040054222 and Synthetic Communications methodology (2022), reduction of annelated furo[3,4-c]pyridin-3(1H)-ones yields both 2-halogen- and 2-alkylamino-substituted pyridoxine derivatives . The unsubstituted parent scaffold provides the chemical foundation for preparing pyridoxine impurity reference standards (e.g., Pyridoxine Impurity 27, CAS 4543-56-0) with full regioisomeric fidelity . For any laboratory engaged in vitamin B6 process chemistry or pharmaceutical impurity profiling, the [3,4-c] regioisomer is mandatory; the [3,4-b] regioisomer is structurally incompetent for generating the pyridoxine ring system.

Constitutive Proteasome β1c (PA) Site-Selective Inhibitor Lead Optimization

The furo[3,4-c]pyridine-3-one scaffold is the validated core for achieving isoform-selective inhibition of the PA (β1c) site of the constitutive 20S proteasome while sparing the immunoproteasome. The 2014 Hovhannisyan et al. study established that nor-cerpegin derivative 10 achieves IC50(cPA) = 600 nM with complete iPA sparing, whereas the thieno[2,3-d]pyrimidine-4-one comparator scaffold (compound 40) produces non-selective T-L inhibition (IC50 ~6.7–9.9 μM) . Medicinal chemistry teams pursuing β1c-selective proteasome inhibitors for oncology or autoimmune indications should procure the [3,4-c] scaffold as the starting point for further C1 and C4 optimization; the thienopyrimidine scaffold cannot deliver PA site selectivity.

One-Pot Synthesis of Nitrogen-Containing Polycyclic Lignan Analogues via Pummerer–Diels–Alder Cascades

The furo[3,4-c]pyridine ring system is uniquely capable of participating as a transient reactive intermediate in sequential Pummerer–Diels–Alder reactions, as established by Sarkar et al. (J Org Chem 2003) . The one-pot protocol using heptafluorobutyric anhydride in toluene with catalytic p-TsOH generates α-thio-substituted furo[3,4-c]pyridines in situ, which undergo [4+2] cycloaddition with electron-poor dienophiles to produce isoquinoline derivatives structurally analogous to 1-arylnaphthalene lignans . Synthetic chemistry laboratories focused on natural product analogue synthesis or heterocyclic methodology development should exclusively procure the [3,4-c] regioisomer, as the [3,4-b] isomer lacks the requisite o-acyl geometry for Pummerer initiation.

Anti-Influenza Drug Discovery Using Dihydrofuropyridinone NA Inhibitor Scaffolds

The 4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one scaffold yielded hit compound 15a with EC50 values of 17.4–21.1 μM against influenza A/H1N1, A/H3N2, and B viruses, with no cellular toxicity at 900 μM (selectivity index >42.7), as reported in a 2014 Antiviral Research study . Subsequent SAR optimization produced analogs 15j and 15q with improved EC50 values of 5.0–7.5 μM against all three viral strains . These compounds function as viral neuraminidase inhibitors, representing a mechanistically distinct class from approved NA inhibitors (oseltamivir, zanamivir). Antiviral discovery groups should procure the furo[3,4-c]pyridin-3(1H)-one scaffold as the validated entry point for generating 4-oxo/thioxo-4,5-dihydro derivatives with anti-influenza activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Furo[3,4-c]pyridin-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.